molecular formula C24H31N5O3 B2524441 N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide CAS No. 922012-35-9

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide

Cat. No.: B2524441
CAS No.: 922012-35-9
M. Wt: 437.544
InChI Key: NLSZXQZEDYBJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide is a potent and selective small-molecule inhibitor designed to target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound acts by competitively binding to the ATP-binding site of the receptor, thereby inhibiting EGFR autophosphorylation and blocking downstream signaling pathways , such as the MAPK/ERK and PI3K/AKT cascades, which are critical for cell proliferation and survival. Its molecular structure is related to advanced generations of EGFR inhibitors, contributing to its strong research value in the field of oncology, particularly for investigating targeted therapies against EGFR-driven cancers like non-small cell lung cancer (NSCLC). Researchers utilize this compound primarily for in vitro and in vivo studies to elucidate mechanisms of drug resistance, to explore synergistic effects in combination therapies, and to profile the efficacy of novel EGFR-targeting agents. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. It is essential for researchers to handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O3/c1-16(30)26-19-8-5-9-20(14-19)27-24(32)23(31)25-15-22(28(2)3)18-10-11-21-17(13-18)7-6-12-29(21)4/h5,8-11,13-14,22H,6-7,12,15H2,1-4H3,(H,25,31)(H,26,30)(H,27,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLSZXQZEDYBJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-acetamidophenyl)ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the tetrahydroquinoline derivative, followed by the introduction of the dimethylamino group and the acetamidophenyl group through various chemical reactions. Common reagents used in these reactions include dimethylamine, acetic anhydride, and ethylenediamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-acetamidophenyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Pharmacological Applications

Research has identified several potential applications for this compound in pharmacology:

  • Neuronal Nitric Oxide Synthase Inhibition :
    • The compound has been studied as an inhibitor of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. In preclinical models, nNOS inhibitors have shown efficacy in reducing symptoms associated with neuropathic pain and migraine. For instance, related compounds have demonstrated the ability to reverse thermal hyperalgesia and reduce allodynia in rat models .
  • Antidepressant Activity :
    • Compounds with similar structural features have been explored for their antidepressant properties. The modulation of neurotransmitter systems by targeting specific receptors could provide therapeutic effects in mood disorders.
  • Anticancer Potential :
    • The tetrahydroquinoline structure has been associated with anticancer activity in various studies. Compounds derived from this scaffold have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in specific cancer types.

Synthesis and Industrial Production

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide typically involves several key steps:

  • Formation of the Tetrahydroquinoline Moiety : Achieved through hydrogenation of quinoline derivatives.
  • Introduction of the Dimethylamino Group : Alkylation of the tetrahydroquinoline derivative using dimethylamine.
  • Attachment of the Acetamidophenyl Group : Conducted via nucleophilic substitution reactions.

Industrial production may utilize advanced techniques such as continuous flow reactors to optimize yield and purity while minimizing by-products.

Case Studies and Research Findings

Numerous studies have documented the biological activities and pharmacological implications of compounds related to this compound:

StudyFocusFindings
Chung et al. (2011)nNOS InhibitionIdentified potent nNOS inhibitors that reversed thermal hyperalgesia in rat models .
Synthesis StudiesStructural VariantsExplored variations in tetrahydroquinoline analogues showing selective potency against nNOS over other isoforms .
Antidepressant ResearchBehavioral ModelsInvestigated compounds with similar structures demonstrating potential antidepressant effects in animal models .

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N’-(3-acetamidophenyl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares core structural motifs with several classes of bioactive molecules, including antitumor agents, kinase inhibitors, and DNA intercalators. Below is a detailed comparison based on molecular features, pharmacological data, and synthetic pathways.

Structural Analogues and Substituent Effects

2.1.1. N'-(3-acetamidophenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide (CAS 922039-50-7)
  • Molecular Formula : C27H36N6O3
  • Key Differences: Replaces the dimethylamino group with a 4-methylpiperazine moiety.
  • Pharmacological Implications: The piperazine group enhances solubility and may improve blood-brain barrier penetration compared to dimethylamino derivatives.
2.1.2. N'-cyclohexyl-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS 922011-78-7)
  • Molecular Formula : C22H34N4O2
  • Key Differences : Substitutes the 3-acetamidophenyl group with a cyclohexyl moiety.
  • No activity data are reported .
2.1.3. N'-(3,4-dimethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (CAS 955793-53-0)
  • Molecular Formula : C24H31N3O4
  • Key Differences: Features a 1-propyltetrahydroquinoline core and 3,4-dimethoxyphenyl group.
  • Pharmacological Implications: The methoxy groups may enhance DNA intercalation via planar aromatic interactions, as seen in related anthracycline analogs. Propyl substitution on the tetrahydroquinoline could prolong metabolic stability .

Pharmacologically Active Analogues

2.2.1. Compound 1h (N-(2-dimethylaminoethyl)-2-(4,8,9-trimethyl-2-oxo-2H-furo-[2,3-h]quinolin-1-yl)-acetamide)
  • Molecular Features: Combines a furoquinolinone core with a dimethylaminoethyl-acetamide side chain.
  • Activity: IC50 values of 14.45 μM (P388 leukemia) and 20.54 μM (A549 lung cancer), outperforming the parent compound (IC50 >100 μM). The dimethylamino group enhances DNA binding and cellular uptake .
2.2.2. Compound 3b (5-(dimethylamino-propylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3-dione)
  • Molecular Features: A naphthalimide derivative with dual dimethylamino substituents.
  • Activity : IC50 = 0.71 μM (HeLa) and 0.23 μM (P388D1), superior to amonafide (IC50 = 6.02 μM and 0.68 μM). The absence of a primary amine reduces hematotoxicity, a common issue with amonafide .

Comparative Pharmacokinetic and Toxicity Profiles

Compound Key Structural Features Pharmacokinetic Advantages Toxicity Concerns
Target Compound Tetrahydroquinoline, dimethylamino, 3-acetamidophenyl Potential for DNA intercalation and kinase inhibition Unknown hepatotoxicity risks
CAS 922039-50-7 4-Methylpiperazine substitution Improved solubility Possible CNS side effects
Compound 1h Furoquinolinone core High antitumor potency Limited solubility in aqueous media
Compound 3b Naphthalimide with tertiary amines Low hematotoxicity Potential cardiotoxicity

Research Findings and Mechanistic Insights

  • DNA Intercalation: The tetrahydroquinoline scaffold in the target compound is structurally analogous to amonafide, a known DNA intercalator. Substituents like dimethylaminoethyl and acetamidophenyl may enhance groove binding or topoisomerase inhibition .
  • Metabolic Stability: Tertiary amines (e.g., dimethylamino) resist oxidative metabolism better than primary amines, as seen in Compound 3b .

Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]-N'-(3-acetamidophenyl)ethanediamide is a compound of interest due to its potential therapeutic applications. This article presents an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroquinoline moiety and an acetamidophenyl group. Its molecular formula is C17H24N4OC_{17}H_{24}N_4O, with a molecular weight of approximately 304.40 g/mol. The presence of dimethylamino groups suggests potential interactions with neurotransmitter systems.

Research indicates that compounds similar to this compound may exhibit several biological activities:

  • Cholinesterase Inhibition : Compounds in the tetrahydroquinoline class have shown inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission. For instance, related compounds demonstrated IC50 values indicating effective inhibition of these enzymes, suggesting potential use in neurodegenerative diseases like Alzheimer's .
  • Anticancer Activity : Some derivatives have been evaluated for their antiproliferative effects against various cancer cell lines. For example, certain tetrahydroquinoline derivatives exhibited significant cytotoxicity against small cell lung cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Activity Effect Reference
Cholinesterase InhibitionIC50 values ranging from 46.42 µM (BChE) to 157.31 µM (AChE)
Anticancer ActivitySignificant cytotoxicity against various cancer cell lines
Antimicrobial PropertiesModerate to significant antibacterial activity observed

Case Studies

  • Neuroprotective Effects : A study assessed the neuroprotective properties of a related tetrahydroquinoline derivative in animal models of neurodegeneration. Results indicated reduced neuronal loss and improved cognitive function, potentially via cholinergic enhancement .
  • Anticancer Evaluation : In vitro studies on human cancer cell lines showed that specific analogs of the compound induced apoptosis through mitochondrial pathways, highlighting their potential as novel anticancer agents .
  • Antimicrobial Screening : The compound's structural analogs were tested against various bacterial strains, demonstrating varying degrees of antibacterial efficacy. This suggests potential applications in treating infections resistant to conventional antibiotics .

Q & A

Q. Basic Research Focus

  • HPLC-UV/ELSD : Detect impurities >0.1% using C18 columns (gradient: 10–90% MeCN in H2_2O + 0.1% TFA) .
  • LC-MS/MS : Identify unknown impurities via fragmentation patterns (e.g., m/z 112.08 for dealkylated byproducts) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.